{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
Overview
Description
“{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” is a chemical compound with the molecular formula C16H15NO4 . It is also known as N-Carbobenzoxy-D-2-phenylglycine .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction conditions and yield vary depending on the specific synthesis method used . For instance, one method involves the use of triethylamine and diethyl dicarbonate in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyloxy carbonyl group attached to an amino group, which is further attached to a phenylacetic acid group . The molecule contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the carboxylic acid group. The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group. Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 285.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 470.3±45.0 °C at 760 mmHg, and a flash point of 238.2±28.7 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Electrochemical Synthesis Applications : A study by Malapit & Minteer (2021) discusses the cobalt-catalyzed electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids, showcasing an eco-friendly approach in organic synthesis.
Antimicrobial and Antifungal Research : Khan et al. (2011) explored the synthesis of new SbIII carboxylates, including derivatives of phenyl acetic acids, revealing their potential in combating leishmanial and fungal infections (Khan et al., 2011).
Quantum Chemical Studies of Carboxylic Acids : Research by Nagy et al. (1994) and (2010) provides insight into the structure and behavior of carboxylic acids, including phenyl acetic acid derivatives, using ab initio quantum chemical methods (Nagy et al., 1994) (Nagy et al., 2010).
Cholinesterase Inhibition for Therapeutic Applications : Kos et al. (2021) synthesized a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, evaluating their potential as acetyl- and butyrylcholinesterase inhibitors, a significant area in Alzheimer’s disease research (Kos et al., 2021).
Functionalization of Materials : Vanossi et al. (2012) investigated the electrochemical grafting of amino acids, including phenyl acetic acid derivatives, on glassy carbon surfaces, indicating applications in material science and electrochemistry (Vanossi et al., 2012).
Electrochemical CO2 Fixation : Senboku (2021) focused on the fixation of carbon dioxide via electrochemical methods, producing carboxylic acids such as phenyl acetic acid derivatives, highlighting environmental and synthetic applications (Senboku, 2021).
Renewable Chemical Synthesis : Trejo-Machin et al. (2017) used phenolic compounds, akin to phenyl acetic acid derivatives, in the production of benzoxazine polymers, showing the application of these compounds in renewable and sustainable material synthesis (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as phenylacetic acid, are used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
For instance, it could potentially undergo nucleophilic acyl substitution reactions .
Biochemical Pathways
Related compounds like phenylacetic acid are known to play a role in the urea cycle
Pharmacokinetics
Phenylacetic acid, a related compound, is known to be metabolized by phenylacetate esterases found in the human liver cytosol .
Result of Action
Compounds with similar structures, such as phenylacetic acid, are known to have therapeutic effects in the treatment of acute hyperammonemia and associated encephalopathy .
Safety and Hazards
Future Directions
The future directions for “{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” could involve further exploration of its reactions with carbonyl compounds. When aldehydes and ketones are involved, the characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .
Biochemical Analysis
Biochemical Properties
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of β-branched peptide derivatives of aspartic acid . It interacts with various enzymes and proteins, including pentafluorophenyl esters and amino acid derivatives, forming dipeptides and other compounds . These interactions are crucial for the compound’s function in biochemical processes, as they facilitate the formation of specific products through selective reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular signaling pathways and gene expression mechanisms. For instance, the compound’s interaction with amino acid esters can lead to the formation of dipeptides, which play a role in cellular metabolism and protein synthesis . Additionally, its impact on cell signaling pathways can affect various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound’s interaction with pentafluorophenyl esters involves the formation of dipeptides through a selective reaction mechanism . This process is facilitated by the compound’s ability to form stable intermediates and transition states, which are essential for the reaction’s progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable intermediates, which are essential for its function in biochemical reactions . The formation of side products and the compound’s degradation over time can affect its efficacy and reliability in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage thresholds is crucial for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of β-branched peptides It interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding the compound’s subcellular localization is essential for elucidating its function and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284704 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60584-76-1 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60584-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060584761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60584-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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